

# Validation of Doravirine's non-inferiority in switch studies (DRIVE-SHIFT)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Doravirine |           |
| Cat. No.:            | B607182    | Get Quote |

# Doravirine's Non-Inferiority Confirmed in DRIVE-SHIFT Switch Study

A comprehensive analysis of the DRIVE-SHIFT trial demonstrates that switching to a **doravirine**-based regimen is a non-inferior and well-tolerated option for maintaining virologic suppression in adults with HIV-1. The study provides robust evidence supporting the use of **doravirine** in treatment-experienced, virologically suppressed patients considering a change in their antiretroviral therapy.

The DRIVE-SHIFT study was a pivotal phase 3, open-label, active-controlled, non-inferiority trial designed to evaluate the efficacy and safety of switching to a once-daily, single-tablet regimen of **doravirine**/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF). The trial enrolled 670 adults with HIV-1 who were virologically suppressed for at least six months on a stable regimen of two nucleoside reverse transcriptase inhibitors (NRTIs) plus a boosted protease inhibitor, boosted elvitegravir, or a non-nucleoside reverse transcriptase inhibitor (NNRTI)[1]. Participants were randomized in a 2:1 ratio to either immediately switch to DOR/3TC/TDF (Immediate Switch Group; ISG) or continue their baseline regimen for 24 weeks before switching (Delayed Switch Group; DSG)[2][3].

## Efficacy and Safety Outcomes: A Comparative Analysis



The primary endpoint of the study was the proportion of participants with HIV-1 RNA less than 50 copies/mL. At week 48, 90.8% of participants in the Immediate Switch Group maintained virologic suppression, demonstrating non-inferiority to the Delayed Switch Group's week 24 results (94.6%)[1]. A secondary comparison at week 24 showed similar rates of virologic suppression between the two groups (93.7% for ISG vs. 94.6% for DSG)[1]. Long-term data through 144 weeks confirmed the durability of this response, with 80.1% of the ISG and 83.7% of the DSG maintaining virologic suppression[4][5].

The safety profile of the **doravirine**-based regimen was generally favorable. While the incidence of any adverse events was higher in the group that switched to DOR/3TC/TDF compared to those continuing their baseline regimen at week 24, most of these events were mild[1][6]. The most common adverse events reported were nasopharyngitis, headache, and diarrhea[5]. Importantly, switching to DOR/3TC/TDF was associated with a superior lipid profile, particularly for patients switching from a boosted protease inhibitor regimen, with significant reductions in LDL-cholesterol and non-HDL-cholesterol[1][2][7].

Below are tables summarizing the key efficacy and safety data from the DRIVE-SHIFT trial.

### **Table 1: Virologic Efficacy Outcomes**



| Endpoint                                                               | Immediate Switch<br>Group<br>(DOR/3TC/TDF) | Delayed Switch<br>Group (Baseline<br>Regimen) | Treatment<br>Difference (95% CI) |
|------------------------------------------------------------------------|--------------------------------------------|-----------------------------------------------|----------------------------------|
| HIV-1 RNA <50<br>copies/mL at Week<br>24[1]                            | 93.7%                                      | 94.6%                                         | -0.9 (-4.7 to 3.0)               |
| HIV-1 RNA <50<br>copies/mL at Week 48<br>(ISG) vs. Week 24<br>(DSG)[1] | 90.8%                                      | 94.6%                                         | -3.8 (-7.9 to 0.3)               |
| HIV-1 RNA ≥50<br>copies/mL at Week<br>24[6]                            | 1.8%                                       | 1.8%                                          |                                  |
| HIV-1 RNA ≥50<br>copies/mL at Week 48<br>(ISG) vs. Week 24<br>(DSG)[2] | 2%                                         | 1%                                            | 0.7 (-1.3 to 2.6)                |
| HIV-1 RNA <50<br>copies/mL at Week<br>144[4][5]                        | 80.1%                                      | 83.7%                                         |                                  |
| HIV-1 RNA ≥50<br>copies/mL at Week<br>144[4][5]                        | 2.7%                                       | 4.8%                                          |                                  |

**Table 2: Key Safety and Tolerability Data** 



| Parameter                                                                  | Immediate Switch Group (DOR/3TC/TDF) | Delayed Switch Group<br>(Baseline Regimen) |
|----------------------------------------------------------------------------|--------------------------------------|--------------------------------------------|
| Adverse Events by Week 24[1]                                               | 68.9%                                | 52.5%                                      |
| Treatment Discontinuation due to Adverse Events by Week 24[1]              | 2.5%                                 | 0.4%                                       |
| Mean Change in Fasting LDL-<br>C at Week 24 (from boosted<br>PI)[2][3]     | -16.3 mg/dL                          | -2.6 mg/dL                                 |
| Mean Change in Fasting non-<br>HDL-C at Week 24 (from<br>boosted PI)[2][3] | -24.8 mg/dL                          | -2.1 mg/dL                                 |

## **Experimental Protocols**

The DRIVE-SHIFT trial employed a robust and well-defined methodology to assess the non-inferiority of **doravirine**.

Study Design: A phase 3, randomized, multicenter, open-label, active-controlled, non-inferiority trial[2][3].

Participants: Adults with HIV-1 who were virologically suppressed (HIV-1 RNA < 40 copies/mL) for at least 6 months on a stable antiretroviral regimen, with no history of virologic failure[6].

Randomization and Treatment: Participants were randomized 2:1 to either switch to a fixed-dose combination of DOR/3TC/TDF (100 mg/300 mg/300 mg) once daily at baseline (Immediate Switch Group) or to continue their baseline regimen and switch at week 24 (Delayed Switch Group)[1][6].

#### **Endpoints:**

 Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA < 50 copies/mL at week 48 in the Immediate Switch Group compared to week 24 in the Delayed Switch Group, using the FDA Snapshot algorithm. The non-inferiority margin was set at -8%[1][8].



- Secondary Efficacy Endpoint: The proportion of participants with HIV-1 RNA ≥ 50 copies/mL.
   The non-inferiority margin for this endpoint was 4%[8].
- Safety Endpoints: Included the incidence of adverse events, discontinuations due to adverse events, and changes in laboratory parameters, including fasting lipids[3].

Statistical Analysis: The primary efficacy analysis was based on a confidence interval approach for the difference in proportions between the two treatment groups[7].

## **Visualizing the Study's Framework**

To further elucidate the experimental design and the logic behind the non-inferiority assessment, the following diagrams are provided.





Click to download full resolution via product page

Caption: Experimental workflow of the DRIVE-SHIFT trial.





Click to download full resolution via product page

Caption: Logical framework for non-inferiority assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Switching to Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate (DOR/3TC/TDF)
   Maintains HIV-1 Virologic Suppression Through 48 Weeks: Results of the DRIVE-SHIFT Trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckconnect.com [merckconnect.com]
- 3. merckconnect.com [merckconnect.com]
- 4. Switch to Doravirine 2 Studies, DRIVE-SHIFT Real-Life Safety of Doravirine in Treatment-Experienced, Virologically Suppressed PLWHIV [natap.org]
- 5. Brief Report: Switching to DOR/3TC/TDF Maintains HIV-1 Virologic Suppression Through Week 144 in the DRIVE-SHIFT Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Switching to Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate (DOR/3TC/TDF)
   Maintains HIV-1 Virologic Suppression Through 48 Weeks: Results of the DRIVE-SHIFT Trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-Trials.com [arv-trials.com]
- To cite this document: BenchChem. [Validation of Doravirine's non-inferiority in switch studies (DRIVE-SHIFT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607182#validation-of-doravirine-s-non-inferiority-in-switch-studies-drive-shift]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com